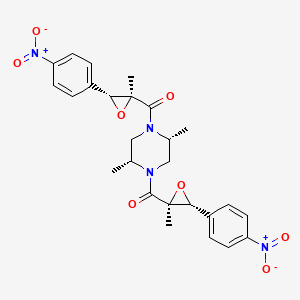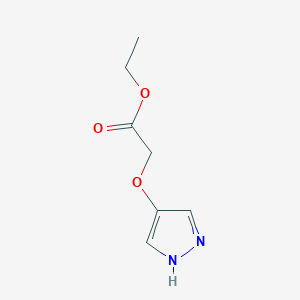![molecular formula C10H11N3O2 B1487070 2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 451523-59-4](/img/structure/B1487070.png)
2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives related to 2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one have shown significant interest in the field of organic chemistry and material science. Research studies have focused on the synthesis of polyfunctional derivatives and their behavior under various conditions. For instance, hydration effects on prototropic tautomerism of related compounds demonstrate how equilibrium between different forms can be influenced by the medium's polarity, suggesting applications in designing sensitive materials for chemical sensors or organic semiconductors (Erkin & Krutikov, 2005).
Crystal Structure and Quantum Chemical Insights
Arylsulfonylated derivatives of 2-amino-6-methylpyrimidin have been synthesized, with X-ray diffraction confirming their structures. Such studies are crucial for understanding molecular interactions that contribute to the stability and properties of crystalline organic compounds. Theoretical calculations align well with experimental data, highlighting the importance of non-covalent interactions in determining molecular stability and reactivity. This research could lead to advancements in the development of new organic materials with tailored properties for use in pharmaceuticals, electronics, and nanotechnology (Ali et al., 2021).
Biological Activity and Pharmaceutical Applications
Research on the derivatives of 2-amino-6-methylpyrimidin-4(3H)-one includes exploring their potential as biologically active compounds. Studies have compiled data on designing compounds based on this core structure, focusing on developing antiviral, antileukemic agents, and drugs for combating various diseases. Such research underscores the potential of these derivatives in contributing to the discovery of new therapeutic agents (Erkin, Krutikov, & Garabadzhiu, 2021).
Chemical Reactivity and Molecular Design
Theoretical investigations into the reactivity of 6-amino-3-methylpyrimidin-4(3H)-ones provide insights into their potential applications in synthetic chemistry. By understanding their behavior in reactions, such as with DMAD, researchers can design novel synthetic routes for creating complex molecules. This work supports the development of new methodologies for constructing pyridine derivatives and pyrimidin-4(3H)-ones, which are valuable in medicinal chemistry and material science (Cobo et al., 1996).
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-5-9(14)13-10(12-7)11-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQBHRZVCRAGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)




